N-cyclopropyl-2-methyl-3-nitrobenzamide
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Overview
Description
N-cyclopropyl-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a cyclopropyl group, a methyl group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-2-methyl-3-nitrobenzamide is currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The presence of a cyclopropane ring in the compound suggests that it might be involved in cyclopropane biosynthesis . Cyclopropane biosynthesis involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the cyclopropylation of the amide nitrogen using cyclopropylamine under suitable conditions. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of N-cyclopropyl-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-cyclopropylbenzamide: Lacks the nitro group, which is crucial for certain chemical reactions and biological activities.
3-nitrobenzamide: Lacks both the methyl and cyclopropyl groups, making it less complex and potentially less active in certain applications.
Uniqueness
N-cyclopropyl-2-methyl-3-nitrobenzamide is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-9(11(14)12-8-5-6-8)3-2-4-10(7)13(15)16/h2-4,8H,5-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGATBQQDBKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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